molecular formula C11H14BrClOZn B14875885 3-Chloro-6-i-pentyloxyphenylZinc bromide

3-Chloro-6-i-pentyloxyphenylZinc bromide

Cat. No.: B14875885
M. Wt: 343.0 g/mol
InChI Key: MTKPCPMSNJXWNT-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-6-iso-pentyloxyphenylzinc bromide, 0.25 M in tetrahydrofuran: is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of tetrahydrofuran as a solvent stabilizes the organozinc compound, making it easier to handle and use in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-iso-pentyloxyphenylzinc bromide typically involves the reaction of 3-Chloro-6-iso-pentyloxyphenylmagnesium bromide with zinc bromide in tetrahydrofuran. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the organozinc compound. The general reaction scheme is as follows:

3-Chloro-6-iso-pentyloxyphenylmagnesium bromide+Zinc bromide3-Chloro-6-iso-pentyloxyphenylzinc bromide\text{3-Chloro-6-iso-pentyloxyphenylmagnesium bromide} + \text{Zinc bromide} \rightarrow \text{3-Chloro-6-iso-pentyloxyphenylzinc bromide} 3-Chloro-6-iso-pentyloxyphenylmagnesium bromide+Zinc bromide→3-Chloro-6-iso-pentyloxyphenylzinc bromide

Industrial Production Methods: In an industrial setting, the production of 3-Chloro-6-iso-pentyloxyphenylzinc bromide involves large-scale reactors equipped with inert gas systems to maintain an oxygen-free environment. The reagents are added in a controlled manner to ensure the complete conversion of the starting materials. The product is then purified and stored in tetrahydrofuran to maintain its stability.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-6-iso-pentyloxyphenylzinc bromide undergoes various types of reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the organozinc compound acts as a nucleophile.

    Coupling Reactions: It is widely used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

    Palladium Catalysts: Palladium-based catalysts are commonly used in coupling reactions involving 3-Chloro-6-iso-pentyloxyphenylzinc bromide.

    Solvents: Tetrahydrofuran is the preferred solvent due to its ability to stabilize the organozinc compound.

    Inert Atmosphere: Reactions are typically carried out under an inert atmosphere to prevent oxidation.

Major Products Formed:

    Biaryl Compounds: In Suzuki-Miyaura coupling reactions, the major products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

Chemistry: 3-Chloro-6-iso-pentyloxyphenylzinc bromide is extensively used in organic synthesis for the formation of carbon-carbon bonds. It is a key reagent in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

Biology and Medicine: In medicinal chemistry, this compound is used to synthesize biologically active molecules. Its ability to form carbon-carbon bonds makes it valuable in the development of new drugs and therapeutic agents.

Industry: In the chemical industry, 3-Chloro-6-iso-pentyloxyphenylzinc bromide is used in the production of fine chemicals and specialty materials. Its role in cross-coupling reactions makes it an essential reagent for the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 3-Chloro-6-iso-pentyloxyphenylzinc bromide in cross-coupling reactions involves the following steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with an electrophilic organic group, forming a palladium complex.

    Transmetalation: The organozinc compound transfers its organic group to the palladium complex.

    Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.

Comparison with Similar Compounds

    3-Chloro-6-iso-pentyloxyphenylmagnesium bromide: This compound is similar in structure but contains a magnesium atom instead of zinc. It is also used in organic synthesis but has different reactivity and stability.

    3-Chloro-6-iso-pentyloxyphenylboronic acid: This boronic acid derivative is used in Suzuki-Miyaura coupling reactions but requires different reaction conditions compared to the zinc compound.

Uniqueness: 3-Chloro-6-iso-pentyloxyphenylzinc bromide is unique due to its stability in tetrahydrofuran and its ability to participate in a wide range of cross-coupling reactions. Its reactivity and compatibility with various catalysts make it a versatile reagent in organic synthesis.

Properties

Molecular Formula

C11H14BrClOZn

Molecular Weight

343.0 g/mol

IUPAC Name

bromozinc(1+);1-chloro-4-(3-methylbutoxy)benzene-5-ide

InChI

InChI=1S/C11H14ClO.BrH.Zn/c1-9(2)7-8-13-11-5-3-10(12)4-6-11;;/h3-5,9H,7-8H2,1-2H3;1H;/q-1;;+2/p-1

InChI Key

MTKPCPMSNJXWNT-UHFFFAOYSA-M

Canonical SMILES

CC(C)CCOC1=[C-]C=C(C=C1)Cl.[Zn+]Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.